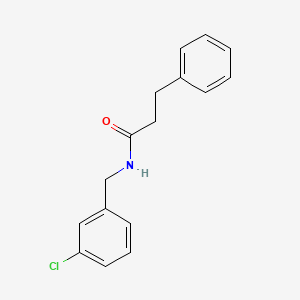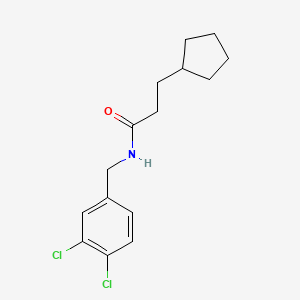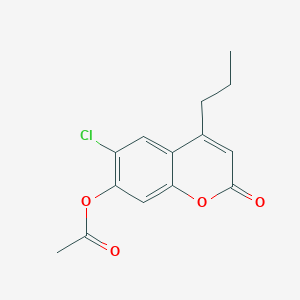
N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide, also known as MFA-1, is a synthetic compound that has been the focus of scientific research due to its potential pharmacological properties. MFA-1 is a member of the acrylamide family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide is not fully understood. However, it has been suggested that N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide may also inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic activities, N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has been reported to have antioxidant, antidiabetic, and neuroprotective properties. N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has been demonstrated to protect against oxidative stress-induced neuronal damage in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide is that it is relatively easy to synthesize and purify. In addition, N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties. Furthermore, more studies are needed to determine the optimal dosage and administration route of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide.
Direcciones Futuras
There are several future directions for the study of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide. One possible avenue of research is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is to explore the neuroprotective effects of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, more studies are needed to elucidate the mechanism of action of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide and to optimize its pharmacological properties. Finally, the development of new synthetic routes for N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide may lead to the discovery of analogs with improved activity and selectivity.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide involves the reaction of 4-methoxyphenylboronic acid and 5-methyl-2-furancarboxaldehyde in the presence of palladium acetate and triphenylphosphine. The reaction takes place in a mixture of tetrahydrofuran (THF) and water, and the product is obtained after purification by column chromatography. The yield of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide is typically around 50%.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has been studied for its potential anti-inflammatory, analgesic, and antitumor activities. In vitro studies have shown that N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to have analgesic effects in animal models of pain, such as the acetic acid-induced writhing test and the formalin test. In addition, N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has exhibited antitumor activity in vitro against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11-3-6-14(19-11)9-10-15(17)16-12-4-7-13(18-2)8-5-12/h3-10H,1-2H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKUQOAGOXTYSK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)

![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)






![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)